molecular formula C21H29NO3 B2834619 N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide CAS No. 1797160-31-6

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2834619
CAS No.: 1797160-31-6
M. Wt: 343.467
InChI Key: UHNQVAWKDZANNG-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide ( 1797160-31-6) is a synthetic organic compound with the molecular formula C21H29NO3 and a molecular weight of 343.46 g/mol. This supplier offers the compound with a purity of 90% or higher. The compound features a distinctive hybrid structure, incorporating a rigid adamantane moiety linked to a phenoxypropanamide group. Adamantane derivatives are of significant interest in various research fields, particularly in medicinal chemistry and materials science, due to their potential to influence the properties of larger molecules. As a specialized chemical, it serves as a valuable building block for researchers developing novel compounds or exploring structure-activity relationships. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers can source this compound from multiple suppliers, with availability in quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-14(25-19-6-4-3-5-7-19)20(23)22-13-21(24-2)17-9-15-8-16(11-17)12-18(21)10-15/h3-7,14-18H,8-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQVAWKDZANNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(C2CC3CC(C2)CC1C3)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Amide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-[(2-Methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide Adamantane + propanamide 2-Methoxyadamantane, phenoxypropanamide ~375 (estimated)* High rigidity, lipophilicity
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Propanamide Diphenylethyl, 6-methoxynaphthyl 270.33 Aromatic bulk, potential for π-π stacking
2-[(4-Aminophenyl)methoxy]-N-phenylpropanamide () Propanamide 4-Aminophenylmethoxy, phenyl 270.33 Amino group enhances solubility
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide () Adamantane + indole-oxoacetamide Adamantane, indole, oxoacetamide ~400 (estimated) Dual hydrophobic/heterocyclic motifs

*Estimated based on adamantane (C10H16), methoxy (OCH3), and phenoxypropanamide (C9H9NO3).

Structural Analysis

  • Adamantane vs. Aromatic Cores : The adamantane core in the target compound provides rigidity and steric bulk, which may improve binding specificity compared to flexible diphenylethyl () or simple phenyl () groups. Adamantane’s lipophilicity could enhance blood-brain barrier penetration, a trait absent in naphthalene- or phenyl-based analogs .
  • Substituent Effects: The 2-methoxy group on adamantane may stabilize the molecule via electron donation, contrasting with the 6-methoxynaphthyl group in ’s compound, which offers extended π-conjugation for receptor binding. The phenoxypropanamide side chain in the target compound balances hydrophobicity with hydrogen-bonding capacity, whereas ’s aminophenylmethoxy group introduces polarity, likely improving aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling the adamantane-methoxybenzylamine intermediate with 2-phenoxypropanoyl chloride under basic conditions. Triethylamine in dichlorloromethane is commonly used to neutralize HCl byproducts . Reaction optimization requires monitoring pH (7–9) and temperature (0–25°C) to prevent side reactions like oxidation of the methoxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~45–57% pure product, comparable to structurally similar amides .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use nuclear magnetic resonance (NMR) to verify adamantane proton environments (δ 1.5–2.5 ppm for bridgehead protons) and methoxy singlet (δ ~3.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₁H₂₉NO₃: calc. 343.2147, observed 343.2152). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anti-inflammatory potential, test inhibition of COX-2 via ELISA (IC₅₀ values compared to celecoxib). Cytotoxicity assays (MTT on HeLa or HepG2 cells) assess anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar adamantane derivatives?

  • Methodology : Perform comparative SAR studies using analogs (e.g., N-benzyl-2-(2-methylphenoxy)propanamide ). Key factors:

  • Substituent effects : Methoxy vs. hydroxyl groups on adamantane influence lipophilicity (logP) and membrane permeability.
  • Stereochemistry : Chiral centers in the propanamide chain (e.g., (2S)-configured derivatives) may alter target binding .
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like kinases or GPCRs .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance oral bioavailability.
  • Deuterium incorporation : Replace labile hydrogens (e.g., methoxy CH₃) with deuterium to slow CYP450-mediated oxidation .
  • In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .

Q. How can computational modeling guide target identification?

  • Methodology :

  • Docking studies : Use AutoDock Vina to screen against targets like TNF-α or β-amyloid (PDB: 2AZ5, 1IYT). Focus on adamantane’s hydrophobic interactions and phenoxy group’s π-stacking .
  • MD simulations : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .

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